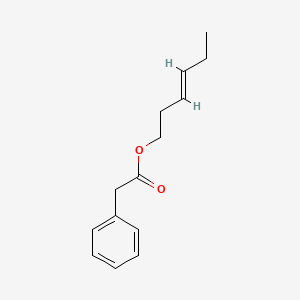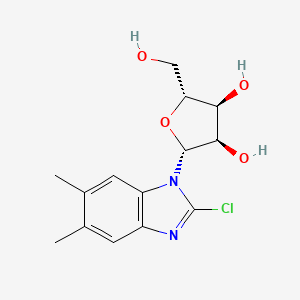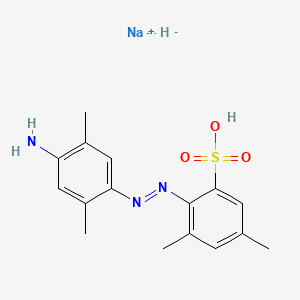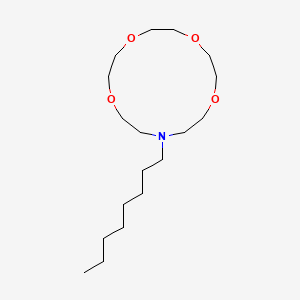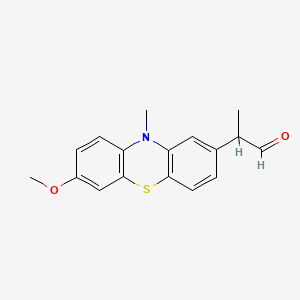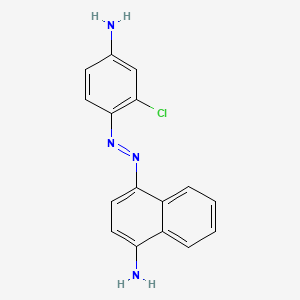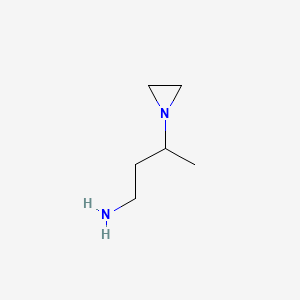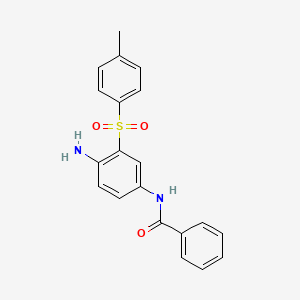
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a sulphonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminoacetophenone with p-toluenesulfonyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the sulphonyl group produces sulfides .
Scientific Research Applications
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and development, particularly for targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-((p-bromophenyl)sulphonyl)phenyl)benzamide: Similar structure but with a bromine atom, showing different reactivity and biological activity.
N-(4-Amino-3-((p-methylphenyl)sulphonyl)phenyl)benzamide: Contains a methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulphonyl group, in particular, plays a crucial role in its antimicrobial and antioxidant activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
85237-58-7 |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-amino-3-(4-methylphenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23) |
InChI Key |
WEXAOBVLOYDCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


